molecular formula C13H14N2O5 B5731181 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid

Cat. No. B5731181
M. Wt: 278.26 g/mol
InChI Key: NRFIYNXBQDCANE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid, also known as Furosemide, is a widely used diuretic medication that is used to treat conditions such as heart failure, liver disease, and kidney disease. This compound works by blocking the absorption of sodium and chloride ions in the kidneys, leading to increased urine production and a reduction in fluid retention. In

Mechanism of Action

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid works by inhibiting the sodium-potassium-chloride cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to a reduction in the reabsorption of sodium and chloride ions, which in turn leads to increased urine production and a reduction in fluid retention. 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid also has a vasodilatory effect, which can lead to a reduction in blood pressure.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has a number of biochemical and physiological effects, including a reduction in plasma volume, a decrease in blood pressure, and an increase in urine output. It can also cause a reduction in serum potassium levels, which can lead to hypokalemia. 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions such as asthma and chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a widely used diuretic medication that has been extensively studied in scientific research. It is relatively inexpensive and readily available, making it a useful tool for investigating the effects of diuretics on various physiological systems. However, furosemide has a number of limitations in lab experiments, including its potential to cause hypokalemia and other electrolyte imbalances. In addition, furosemide can have variable effects on different individuals, making it difficult to predict its effects in a given experiment.

Future Directions

There are a number of future directions for research on furosemide, including the development of novel diuretic medications that have fewer side effects and are more effective in treating certain conditions. In addition, there is a need for further research on the mechanism of action of furosemide, particularly with regard to its effects on electrolyte homeostasis and blood pressure regulation. Finally, there is a need for more research on the long-term effects of furosemide on various physiological systems, particularly in individuals with chronic conditions such as heart failure and kidney disease.

Synthesis Methods

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid can be synthesized through a variety of methods, including the reaction of 2-furoyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate can then be reacted with acetic anhydride to form the final product. Other methods include the reaction of 2-furoyl hydrazine with acetylacetone, or the reaction of 2-furoyl chloride with ethyl acetoacetate.

Scientific Research Applications

4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been extensively studied in scientific research, particularly in the fields of cardiovascular and renal physiology. It has been used to investigate the effects of diuretics on blood pressure, fluid balance, and electrolyte homeostasis. In addition, furosemide has been used in animal models to study the pathophysiology of heart failure and kidney disease, and to test the efficacy of novel treatments.

properties

IUPAC Name

(E)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-11(3-4-12(17)18)14-5-7-15(8-6-14)13(19)10-2-1-9-20-10/h1-4,9H,5-8H2,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFIYNXBQDCANE-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

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